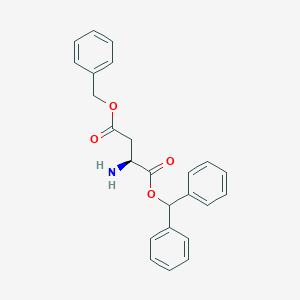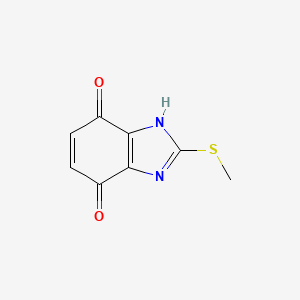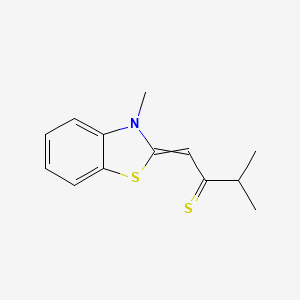![molecular formula C17H20N2O B12574615 N,N-Bis[(1R)-1-phenylethyl]urea CAS No. 600728-22-1](/img/structure/B12574615.png)
N,N-Bis[(1R)-1-phenylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(1R)-1-phenylethyl]urea is an organic compound with the molecular formula C17H20N2O. It is a derivative of urea, where the nitrogen atoms are substituted with (1R)-1-phenylethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis[(1R)-1-phenylethyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for environmental impact and safety. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(1R)-1-phenylethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium isocyanate, ammonia, and various nucleophiles. Reaction conditions typically involve mild temperatures and aqueous environments to promote high yields and purity .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions can yield a variety of substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N,N-Bis[(1R)-1-phenylethyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis[(1R)-1-phenylethyl]urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The phenylethyl groups enhance its binding affinity to specific targets, making it effective in various applications. The compound can stabilize transition states and activate substrates in chemical reactions, contributing to its effectiveness as a catalyst and reagent .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Used as thermal stabilizers for poly(vinyl chloride).
Bis urea type low molecular weight molecules: Known for their self-assembling properties and use in gelation.
Uniqueness
N,N-Bis[(1R)-1-phenylethyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
600728-22-1 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,1-bis[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)19(17(18)20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,20)/t13-,14-/m1/s1 |
InChI Key |
JZMDIPSRFRIVQH-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
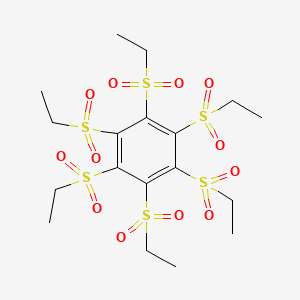
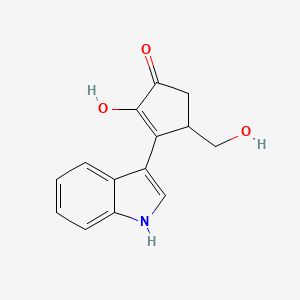
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
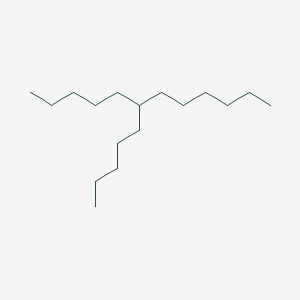
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
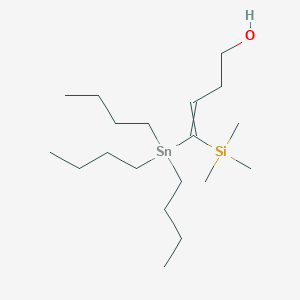


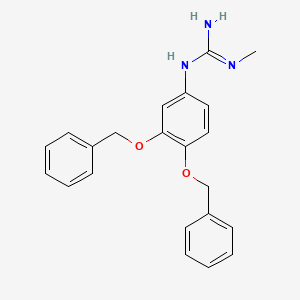
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
